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molecular formula C9H9BrN4 B8395987 6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine

Cat. No. B8395987
M. Wt: 253.10 g/mol
InChI Key: NUFYZLBIPJYMKB-UHFFFAOYSA-N
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Patent
US09303033B2

Procedure details

Diisopropylethylamine (2.4 mL, 13.62 mmol) and cyclopropylamine (943 μL, 13.62 mmol) were added to commercially available (Ark Pharm, Inc.) 6,8-dibromoimidazo[1,2-a]pyrazine (2.51 g, 9.08 mmol) dissolved in 2-propanol (9 mL). The solution was placed in an 80° C. oil bath. After 4.5 h, the volatiles were removed in vacuo. The brown residue was partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer was washed further with water (50 mL) and then brine (50 mL). The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The residue was purified via a filtration over a short plug of silica gel (40% EtOAc/hexanes) and the filtrate was concentrated in vacuo to afford 6-bromo-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine (2.19 g, 95%) as a light brown solid. 1H NMR (CDCl3, 400 MHz) δ: 7.61 (s, 1H), 7.46 (d, 1H, J=1.2 Hz), 7.44 (d, 1H, J=1.2 Hz), 6.26 (bs, 1H), 3.02 (dddd, 1H, J=7.2, 7.2, 7.2, 3.6 Hz), 0.89-0.95 (m, 2H), 0.64-0.69 (m, 2H).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
943 μL
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[CH:10]1([NH2:13])[CH2:12][CH2:11]1.[Br:14][C:15]1[N:16]=[C:17](Br)[C:18]2[N:19]([CH:21]=[CH:22][N:23]=2)[CH:20]=1>CC(O)C>[Br:14][C:15]1[N:16]=[C:17]([NH:13][CH:10]2[CH2:12][CH2:11]2)[C:18]2[N:19]([CH:21]=[CH:22][N:23]=2)[CH:20]=1

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
943 μL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
2.51 g
Type
reactant
Smiles
BrC=1N=C(C=2N(C1)C=CN2)Br
Step Two
Name
Quantity
9 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in an 80° C.
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The brown residue was partitioned between dichloromethane (50 mL) and water (50 mL)
WASH
Type
WASH
Details
The organic layer was washed further with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue was purified via a filtration over a short plug of silica gel (40% EtOAc/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C=CN2)NC2CC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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